molecular formula C9H13N3O B14878425 (Z)-2-cyclopropyl-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-2-cyclopropyl-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14878425
M. Wt: 179.22 g/mol
InChI Key: DMCYZTBUNSZJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a synthetic organic compound that features a cyclopropyl group, a hydroxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the condensation of cyclopropylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imidamide linkage. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its combination of a cyclopropyl group and a hydroxy group attached to the imidamide linkage. This structural feature distinguishes it from other pyrrole derivatives and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclopropyl-N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C9H13N3O/c10-9(11-13)8(7-3-4-7)12-5-1-2-6-12/h1-2,5-8,13H,3-4H2,(H2,10,11)

InChI Key

DMCYZTBUNSZJJZ-UHFFFAOYSA-N

Isomeric SMILES

C1CC1C(/C(=N/O)/N)N2C=CC=C2

Canonical SMILES

C1CC1C(C(=NO)N)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.